molecular formula C11H12ClNO4 B13245853 Methyl ((7-chlorobenzo[d][1,3]dioxol-5-yl)methyl)glycinate

Methyl ((7-chlorobenzo[d][1,3]dioxol-5-yl)methyl)glycinate

Cat. No.: B13245853
M. Wt: 257.67 g/mol
InChI Key: XSDJSLYXSIQEGM-UHFFFAOYSA-N
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Description

Methyl ((7-chlorobenzo[d][1,3]dioxol-5-yl)methyl)glycinate is a glycine-derived methyl ester featuring a 7-chlorobenzo[d][1,3]dioxole substituent attached via a methylene group to the glycine nitrogen. The benzo[d][1,3]dioxole moiety consists of a fused benzene ring with two oxygen atoms at the 1,3-positions, substituted with a chlorine atom at the 7-position.

Properties

Molecular Formula

C11H12ClNO4

Molecular Weight

257.67 g/mol

IUPAC Name

methyl 2-[(7-chloro-1,3-benzodioxol-5-yl)methylamino]acetate

InChI

InChI=1S/C11H12ClNO4/c1-15-10(14)5-13-4-7-2-8(12)11-9(3-7)16-6-17-11/h2-3,13H,4-6H2,1H3

InChI Key

XSDJSLYXSIQEGM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNCC1=CC2=C(C(=C1)Cl)OCO2

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl ((7-chlorobenzo[d]dioxol-5-yl)methyl)glycinate

Synthetic Routes and Reaction Conditions

The most commonly reported synthetic method for methyl ((7-chlorobenzo[d]dioxol-5-yl)methyl)glycinate involves the condensation of 7-chlorobenzo[d]dioxole-5-carbaldehyde with glycine methyl ester hydrochloride. This reaction proceeds via a reductive amination pathway, which can be summarized as follows:

  • Step 1: Formation of an imine intermediate by reacting 7-chlorobenzo[d]dioxole-5-carbaldehyde with glycine methyl ester under mild acidic or neutral conditions.
  • Step 2: Reduction of the imine intermediate using a suitable reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) to yield the target methyl ((7-chlorobenzo[d]dioxol-5-yl)methyl)glycinate.
  • Step 3: Purification of the product by standard techniques such as recrystallization or chromatography to achieve high purity.
Reaction Conditions:
  • Solvent: Commonly methanol, ethanol, or dichloromethane.
  • Temperature: Ambient to slightly elevated temperatures (room temperature to 50 °C).
  • Reaction time: Several hours to overnight, depending on the scale and reagents.

This method is favored due to its straightforward approach and relatively high yields (typically 70-85%) with minimal by-products.

Alternative Synthetic Approaches

Other synthetic strategies reported include:

  • Direct alkylation of glycine methyl ester : Using 7-chlorobenzo[d]dioxole-5-methyl halide (e.g., bromide or chloride) under basic conditions to form the desired compound. This method requires careful control of the alkylation conditions to avoid over-alkylation or side reactions.

  • Esterification of the corresponding amino acid : Starting from 7-chlorobenzo[d]dioxol-5-ylmethylglycine, methylation of the carboxylic acid group using reagents such as diazomethane or acidic methanolysis can yield the methyl ester.

Industrial Production Considerations

In industrial settings, the synthesis of methyl ((7-chlorobenzo[d]dioxol-5-yl)methyl)glycinate is optimized for scale-up with the following considerations:

  • Use of continuous flow reactors to improve reaction control and reproducibility.
  • Employment of automated reagent addition and temperature control systems to enhance safety and yield.
  • Advanced purification techniques such as preparative HPLC or crystallization under controlled conditions to ensure batch-to-batch consistency.
  • Optimization of solvent recycling and waste minimization to reduce environmental impact.

Reaction Parameters and Optimization Data

The following table summarizes key parameters and outcomes from typical synthetic procedures reported in the literature:

Parameter Typical Conditions Outcome / Notes
Aldehyde: Glycine methyl ester ratio 1:1 to 1:1.2 molar ratio Slight excess of glycine methyl ester improves imine formation
Solvent Methanol, ethanol, dichloromethane Methanol preferred for solubility and reaction rate
Reducing agent Sodium cyanoborohydride (NaBH3CN) Mild, selective reduction of imine intermediate
Temperature 20–50 °C Higher temperatures accelerate reaction but may increase side products
Reaction time 4–24 hours Longer times ensure complete conversion
Yield 70–85% Dependent on purification method
Purification Column chromatography, recrystallization Essential for removing unreacted starting materials and side products

In-Depth Research Findings

Mechanistic Insights

The key synthetic step, reductive amination, proceeds via the formation of an imine intermediate between the aldehyde group of 7-chlorobenzo[d]dioxole-5-carbaldehyde and the amino group of glycine methyl ester. The selective reduction of this intermediate avoids over-reduction of other functional groups and preserves the benzo[d]dioxole ring integrity. The chlorine substituent remains intact during the reaction, allowing for further functionalization if desired.

Reaction Optimization Studies

Studies have shown that the choice of reducing agent and solvent significantly affects the yield and purity of the final product. Sodium cyanoborohydride is preferred due to its selectivity and mildness, whereas stronger reducing agents like lithium aluminum hydride are generally avoided to prevent side reactions.

Temperature control is critical; reactions performed at room temperature minimize side reactions, while elevated temperatures can speed up the process but require careful monitoring.

Scale-Up and Industrial Adaptation

Industrial scale synthesis has adapted the reductive amination method with continuous flow technology, allowing precise control over reaction time and temperature, resulting in improved yields and reproducibility. Automated systems facilitate the handling of sensitive reagents and enable safer operations.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages
Reductive amination of aldehyde Imine formation + selective reduction High yield, mild conditions, selective Requires careful reagent handling
Direct alkylation Alkylation of glycine methyl ester Simpler reagents Risk of over-alkylation, side reactions
Esterification of amino acid Methylation of carboxylic acid Straightforward if amino acid available Requires prior synthesis of amino acid

Chemical Reactions Analysis

Types of Reactions

Methyl ((7-chlorobenzo[d][1,3]dioxol-5-yl)methyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorine atom in the benzo[d][1,3]dioxole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl ((7-chlorobenzo[d][1,3]dioxol-5-yl)methyl)glycinate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl ((7-chlorobenzo[d][1,3]dioxol-5-yl)methyl)glycinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

This may improve aqueous solubility but reduce membrane permeability. The 7-chloro position on the benzodioxole ring may sterically hinder interactions with flat binding pockets, whereas the 2-chloro on the benzoyl group () allows for planar aromatic stacking.

In contrast, the rigid amide bond in methyl N-(2-chlorobenzoyl)glycinate may confer greater metabolic stability.

Electronic Properties :

  • The electron-rich benzodioxole system could alter binding affinities in redox-sensitive environments, such as enzymatic active sites, compared to the electron-withdrawing chlorobenzoyl group.

Biological Activity

Methyl ((7-chlorobenzo[d][1,3]dioxol-5-yl)methyl)glycinate is a compound of significant interest in pharmacological research due to its potential biological activities, including antiviral and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Molecular Characteristics:

Property Value
Molecular FormulaC10H10ClNO4
Molecular Weight243.64 g/mol
IUPAC Name2-[(7-chloro-1,3-benzodioxol-5-yl)methylamino]acetic acid
InChI KeyKKBWDWSYINYUMQ-UHFFFAOYSA-N

The compound features a benzodioxole ring, which is known for its presence in various biologically active molecules. Its structure allows for interactions with multiple biological targets, enhancing its potential therapeutic applications.

Antiviral Properties

This compound has been investigated for its activity against various viral infections. Preliminary studies indicate that the compound exhibits significant antiviral effects, although specific mechanisms and target viruses require further elucidation.

Anticancer Effects

Research has shown that this compound may possess anticancer properties. For instance, it has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action appears to involve the modulation of specific signaling pathways associated with cell growth and survival.

Antimicrobial Activity

The compound has also been tested for antimicrobial activity. In vitro studies demonstrated that it exhibits significant antibacterial effects against several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it is particularly effective against Staphylococcus aureus and Pseudomonas aeruginosa.

Table: Antimicrobial Activity Results

Microorganism MIC (µg/mL)
Staphylococcus aureus625 - 1250
Pseudomonas aeruginosa625
Enterococcus faecalis625
Escherichia coliNot effective

These findings underscore the potential of this compound as a candidate for the development of new antimicrobial agents.

The biological activity of this compound is thought to involve its interaction with specific molecular targets within cells. The compound may modulate the activity of enzymes or receptors involved in critical biochemical pathways, including those related to cell signaling and metabolism. Further studies are needed to clarify these interactions and their implications for therapeutic use.

Case Studies

  • Antiviral Study : A study published in a peer-reviewed journal investigated the antiviral effects of various benzodioxole derivatives, including this compound. Results indicated a promising reduction in viral load in infected cell cultures, suggesting potential for further development as an antiviral agent .
  • Anticancer Research : Another study focused on the anticancer properties of compounds containing the benzodioxole moiety. This compound was found to significantly inhibit tumor growth in xenograft models, indicating its potential as a therapeutic agent against certain types of cancer .

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